n-Butylethanesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Butylethanesulfinamide is an organic compound with the molecular formula C6H15NOS. It is a sulfinamide derivative, characterized by the presence of a sulfinyl group (S=O) bonded to an amine group (NH) and a butyl group (C4H9).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
n-Butylethanesulfinamide can be synthesized through the reaction of thiols and amines. One common method involves the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process. This method does not require additional pre-functionalization and de-functionalization steps, making it a streamlined approach for synthesizing sulfinamides .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, copper(II) triflate (Cu(OTf)2) has been used as a catalyst in the reaction of nitriles with di-tert-butyl dicarbonate to produce N-tert-butyl amides, which can then be converted to this compound .
Analyse Chemischer Reaktionen
Types of Reactions
n-Butylethanesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to form sulfonamides.
Reduction: The sulfinyl group can be reduced to form sulfenamides.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonamides
Reduction: Sulfenamides
Substitution: N-substituted sulfinamides
Wissenschaftliche Forschungsanwendungen
n-Butylethanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives.
Biology: It is used in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of n-Butylethanesulfinamide involves its ability to form stable intermediates, such as sulfinimines, which can undergo various chemical transformations. These intermediates are electrophilic species that participate in organometallic additions, cycloadditions, reduction reactions, and Mannich-like reactions. The compound’s sulfinyl group plays a crucial role in these reactions by stabilizing the intermediates and facilitating the desired transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butanesulfinamide: A widely used chiral auxiliary in asymmetric synthesis.
N-Butyl-Benzenesulfonamide: Another sulfonamide derivative with different chemical properties and applications.
Uniqueness
n-Butylethanesulfinamide is unique due to its specific combination of a butyl group and a sulfinyl group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in the synthesis of chiral amines and other complex molecules.
Eigenschaften
CAS-Nummer |
62705-33-3 |
---|---|
Molekularformel |
C6H15NOS |
Molekulargewicht |
149.26 g/mol |
IUPAC-Name |
N-butylethanesulfinamide |
InChI |
InChI=1S/C6H15NOS/c1-3-5-6-7-9(8)4-2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
DXZBYFSOTAJPRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNS(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.